[(5-Bromo-2-fluorophenyl)methyl](1-methoxypropan-2-YL)amine
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Overview
Description
(5-Bromo-2-fluorophenyl)methylamine is an organic compound with the molecular formula C11H15BrFNO and a molecular weight of 276.15 g/mol . This compound is characterized by the presence of a bromine atom and a fluorine atom on a phenyl ring, which is further substituted with a methoxypropan-2-ylamine group. It is primarily used for research purposes in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluorophenyl)methylamine typically involves the following steps:
Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions.
Alkylation: The brominated and fluorinated phenyl ring is then subjected to alkylation with a suitable alkylating agent to introduce the methoxypropan-2-ylamine group.
The reaction conditions for these steps may vary, but they generally involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production of (5-Bromo-2-fluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluorophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(5-Bromo-2-fluorophenyl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Bromo-2-fluorophenyl)methylamine can be compared with similar compounds such as:
(5-Bromo-2-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.
(5-Bromo-2-methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.
(5-Bromo-2-fluorophenyl)methylamine: Similar structure but with an ethoxy group instead of methoxy.
The uniqueness of (5-Bromo-2-fluorophenyl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H15BrFNO |
---|---|
Molecular Weight |
276.14 g/mol |
IUPAC Name |
N-[(5-bromo-2-fluorophenyl)methyl]-1-methoxypropan-2-amine |
InChI |
InChI=1S/C11H15BrFNO/c1-8(7-15-2)14-6-9-5-10(12)3-4-11(9)13/h3-5,8,14H,6-7H2,1-2H3 |
InChI Key |
YDUMBBJWUHLIPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NCC1=C(C=CC(=C1)Br)F |
Origin of Product |
United States |
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